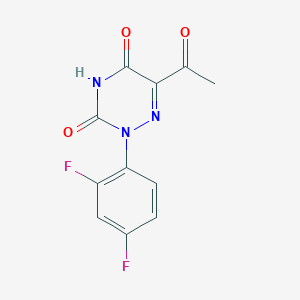

6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Description

Properties

IUPAC Name |

6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N3O3/c1-5(17)9-10(18)14-11(19)16(15-9)8-3-2-6(12)4-7(8)13/h2-4H,1H3,(H,14,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROZHROAIHLBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C(=O)NC1=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666254 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate in the presence of acetic anhydride. The reaction proceeds under reflux conditions, and the product is isolated by recrystallization.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of substituted derivatives of the triazine ring.

Scientific Research Applications

6-Acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine dione derivative with potential applications in scientific research, particularly in medicinal chemistry.

Basic Information

6-Acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, also known as C11H7F2N3O3, has a molecular weight of 267.19 g/mol . Synonyms include 6-acetyl-2-(2,4-difluorophenyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione and 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5-dione . Its PubChem CID is 1471939 .

Scientific Research Applications

While the provided search results do not offer specific applications or case studies for 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, they do highlight the broader use of triazine dione derivatives in medicinal chemistry . A related compound, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, has been explored for its potential as an inhibitor of D-amino acid oxidase (DAAO) . Derivatives of this compound have demonstrated potent DAAO inhibition with IC50 values in the double-digit nanomolar range . Furthermore, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore shows metabolic resistance to O-glucuronidation, a beneficial trait compared to other DAAO inhibitors . One specific derivative, 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione, was found to be selective and orally available in mice, enhancing plasma levels of D-serine when co-administered with D-serine .

Mechanism of Action

The mechanism by which 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione with structurally related 1,2,4-triazine-3,5-dione derivatives:

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The 6-hydroxy derivatives (e.g., 11h) exhibit potent DAAO inhibition (IC₅₀ ~13 nM) due to hydrogen-bonding interactions with the enzyme active site . 6-Bromo substituents (e.g., 13x) serve as intermediates for further functionalization, enabling the introduction of phenethyl or benzyl groups for enhanced steric bulk .

Impact of Fluorine Substituents: The 2,4-difluorophenyl group in the target compound provides electron-withdrawing effects and metabolic resistance compared to non-fluorinated analogs (e.g., 11f with a 3-phenylpropyl group), which showed reduced potency in DAAO inhibition . Fluorine atoms may also improve blood-brain barrier penetration, relevant for CNS-targeted applications.

Metabolic Stability :

- The 1,2,4-triazine-3,5-dione core resists O-glucuronidation, a common metabolic degradation pathway observed in other DAAO inhibitors (e.g., benzoic acid derivatives) . However, 6-hydroxy derivatives like 11h still require protective groups (e.g., benzyloxymethyl) during synthesis to prevent premature oxidation .

Therapeutic Applications: Anticonvulsant Derivatives (e.g., 6-(2-aminophenyl) analogs) show efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with ED₅₀ values comparable to phenytoin . DAAO Inhibitors (e.g., 11h) enhance D-serine plasma levels in mice, suggesting utility in schizophrenia or neurodegenerative diseases .

Biological Activity

6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic compound belonging to the triazine family. Its molecular formula is with a molecular weight of approximately 267.19 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Structural Characteristics

The compound features an acetyl group at the 6-position and a 2,4-difluorophenyl group at the 2-position of the triazine ring. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 267.19 g/mol |

| CAS Number | 477854-19-6 |

| Density | 1.57 g/cm³ (predicted) |

| pKa | 4.98 (predicted) |

Biological Activity

Research indicates that compounds within the triazine family exhibit a range of biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. Specifically, studies on related triazine derivatives have shown promising results in modulating various biological pathways.

Enzyme Inhibition

One notable area of research involves the inhibition of D-amino acid oxidase (DAAO). A series of triazine derivatives were synthesized and evaluated for their potency as DAAO inhibitors. Some derivatives demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory activity. The pharmacophore associated with these compounds appears to be metabolically stable and resistant to glucuronidation, enhancing their potential therapeutic applications .

The mechanism by which 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione exerts its biological effects may involve interaction with specific enzymes or receptors. This interaction can lead to modulation of metabolic pathways critical for various physiological functions. For instance, DAAO inhibitors can influence neurotransmitter levels by altering D-serine metabolism .

Case Study 1: DAAO Inhibition

In a study published in PubMed, a series of triazine derivatives were synthesized and tested for their ability to inhibit DAAO. Among these compounds, one derivative exhibited significant selectivity and oral bioavailability in mice models. This study highlights the potential of triazine derivatives as pharmacological agents capable of enhancing D-serine levels in vivo .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazine derivatives similar to 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione. The results indicated that certain modifications to the triazine structure could enhance antimicrobial efficacy against various bacterial strains .

Q & A

Q. What are the standard protocols for synthesizing 6-acetyl-2-(2,4-difluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, and how can reaction conditions be optimized for improved yields?

Synthesis typically involves cyclocondensation of acetylated precursors with fluorophenyl-substituted intermediates under reflux conditions. Optimization strategies include:

- Catalyst selection : Use of KCO or NaI to enhance reaction efficiency .

- Solvent systems : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reduce side reactions .

- Temperature control : Reflux at 80–100°C balances reactivity and stability of the triazine core .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the target compound .

Q. Which spectroscopic techniques are most reliable for confirming structural integrity, particularly regarding acetyl group positioning?

- NMR spectroscopy : H NMR resolves acetyl proton signals at δ 2.1–2.3 ppm, while C NMR confirms the carbonyl (C=O) at ~170 ppm .

- IR spectroscopy : Stretching vibrations at 1650–1750 cm verify acetyl and triazine carbonyl groups .

- X-ray crystallography : Definitive for spatial arrangement of the difluorophenyl and acetyl substituents .

Q. What in vitro screening approaches are recommended for initial evaluation of anticonvulsant potential?

- Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models : Standard for assessing seizure suppression .

- Dose-response assays : Test concentrations between 10–100 µM in neuronal cell lines to determine EC values .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity profiles between structural analogues with varying fluorophenyl substitutions?

- Comparative SAR studies : Systematically replace 2,4-difluorophenyl with mono-/tri-fluorinated analogs to assess electronic effects on receptor binding .

- Statistical validation : Use ANOVA to analyze discrepancies in IC values across assays .

- Docking simulations : Predict binding interactions with targets like DAAO or 5-HT receptors to rationalize activity differences .

Q. What methodology should be employed to determine the impact of N-alkylation on antioxidant capacity while minimizing side reactions?

- Controlled alkylation : Use tert-butyl or benzyl groups under Schotten-Baumann conditions to limit hydrolysis .

- DPPH/ABTS assays : Quantify radical scavenging activity post-alkylation, comparing EC values to the parent compound .

- HPLC-MS monitoring : Detect side products (e.g., deacetylated byproducts) during reaction optimization .

Q. How to design a multi-step synthetic pathway introducing spirocyclic moieties at position 5 while maintaining triazine ring stability?

- Protective group strategy : Temporarily mask the triazine carbonyl with Boc groups during spirocyclization .

- Stepwise assembly : Couple fluoren-9-yl or bicyclo[1.1.1]pentane moieties via Suzuki-Miyaura cross-coupling before acetyl introduction .

- Stability testing : Monitor ring integrity under acidic/basic conditions using TLC and H NMR .

Q. What analytical approaches effectively distinguish between regioisomers formed during electrophilic substitution on the triazine ring?

Q. How can computational modeling predict the binding affinity of derivatives to d-amino acid oxidase (DAAO) based on triazine core modifications?

- Molecular docking (AutoDock Vina) : Simulate interactions between triazine derivatives and DAAO’s active site (PDB: 3E2A) .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency using partial least squares regression .

- MD simulations : Assess binding stability over 100 ns trajectories to prioritize synthetic targets .

Methodological Notes

- Data contradiction resolution : Cross-validate spectral assignments with isotopic labeling (e.g., N NMR) for ambiguous signals .

- Purity criteria : Use UPLC with dual-wavelength detection (220/254 nm) to ensure >95% purity for biological assays .

- Ethical compliance : Adhere to OECD guidelines for in vivo testing of anticonvulsant derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.